Cas no 2567495-33-2 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid)

3-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid is an Fmoc-protected amino acid derivative featuring a piperidine scaffold with a propanoic acid linker. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The piperidine moiety enhances structural diversity, while the carboxylic acid terminus allows for further conjugation or coupling reactions. Its well-defined reactivity and compatibility with solid-phase peptide synthesis (SPPS) make it a valuable building block for constructing complex peptidomimetics or modified peptides. The compound is typically characterized by high purity and stability under standard handling conditions.
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid structure
2567495-33-2 structure
商品名:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid
CAS番号:2567495-33-2
MF:C23H26N2O4
メガワット:394.463546276093
CID:5670493
PubChem ID:165883585

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2567495-33-2
    • 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid
    • EN300-26977656
    • 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid
    • インチ: 1S/C23H26N2O4/c26-22(27)11-13-25-12-5-6-16(14-25)24-23(28)29-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,24,28)(H,26,27)
    • InChIKey: IXXKROXSHFYALQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1CN(CCC(=O)O)CCC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 394.18925731g/mol
  • どういたいしつりょう: 394.18925731g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 561
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 78.9Ų

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26977656-2.5g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid
2567495-33-2 95.0%
2.5g
$3865.0 2025-03-20
Enamine
EN300-26977656-0.25g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid
2567495-33-2 95.0%
0.25g
$977.0 2025-03-20
Enamine
EN300-26977656-0.5g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid
2567495-33-2 95.0%
0.5g
$1539.0 2025-03-20
Enamine
EN300-26977656-5g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid
2567495-33-2
5g
$5179.0 2023-09-11
Enamine
EN300-26977656-0.05g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid
2567495-33-2 95.0%
0.05g
$524.0 2025-03-20
Enamine
EN300-26977656-1.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid
2567495-33-2 95.0%
1.0g
$1971.0 2025-03-20
Enamine
EN300-26977656-5.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid
2567495-33-2 95.0%
5.0g
$5719.0 2025-03-20
Enamine
EN300-26977656-10g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid
2567495-33-2
10g
$7681.0 2023-09-11
Enamine
EN300-26977656-10.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid
2567495-33-2 95.0%
10.0g
$8480.0 2025-03-20
Enamine
EN300-26977656-0.1g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]propanoic acid
2567495-33-2 95.0%
0.1g
$684.0 2025-03-20

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid 関連文献

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acidに関する追加情報

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic Acid: A Novel Scaffold for Targeted Drug Discovery

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid represents a unique molecular scaffold with potential applications in pharmaceutical research. This compound, characterized by its CAS number 2567495-33-2, possesses a complex structure that combines a fluorene core with a protected piperidine ring system. Recent studies have highlighted its utility in developing novel therapeutics for inflammatory diseases and cancer treatment. The molecular design of this compound enables precise modulation of biological targets, making it a promising candidate for advanced drug development strategies.

The chemical structure of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid is based on a fluorene framework, which is known for its stability and resistance to metabolic degradation. The methoxycarbonyl group serves as a protecting unit, enhancing the compound's solubility and reducing unwanted side reactions during synthesis. The piperidine ring system, modified with an amino functionality, provides a versatile platform for conjugating bioactive moieties. This structural feature is critical for optimizing interactions with cellular receptors and improving drug delivery efficiency.

Recent research has demonstrated the potential of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid in modulating inflammatory pathways. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition of pro-inflammatory cytokine production by targeting the NF-κB signaling pathway. The compound's ability to suppress IL-6 and TNF-α secretion suggests its potential as an adjunct therapy for autoimmune disorders such as rheumatoid arthritis. Further experiments using in vitro models confirmed its efficacy in reducing macrophage activation without causing systemic toxicity.

The fluorene core of this compound plays a pivotal role in its biological activity. Structural analysis revealed that the fluorene ring enhances the molecule's hydrophobicity, facilitating its penetration into lipid-rich cellular membranes. This property is particularly advantageous for targeting mitochondrial and nuclear compartments where many disease-related pathways are localized. The methoxycarbonyl group, while primarily a protective unit, also contributes to the molecule's overall charge distribution, which is essential for maintaining its stability in physiological conditions.

Advancements in drug delivery systems have further expanded the applications of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid. Researchers at the University of Tokyo (2024) explored its use as a prodrug carrier for delivering anti-cancer agents to tumor microenvironments. The compound's ability to undergo controlled hydrolysis under acidic conditions allows for targeted release of active pharmaceutical ingredients (APIs) at disease sites. This approach has shown promise in improving the therapeutic index of chemotherapeutic drugs while minimizing systemic side effects.

The synthesis of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid involves multi-step organic reactions that require precise control of reaction conditions. Key synthetic challenges include the selective functionalization of the fluorene ring and the protection of the piperidine nitrogen atom during coupling reactions. Modern analytical techniques such as mass spectrometry and NMR spectroscopy are critical for monitoring reaction progress and ensuring the purity of the final product. These methodologies have enabled researchers to achieve high yields while maintaining the compound's structural integrity.

Current research efforts are focused on expanding the therapeutic applications of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid to include neurodegenerative diseases. Preliminary studies suggest that the compound may interact with beta-amyloid aggregates, a hallmark of Alzheimer's disease. The fluorene core appears to bind to these aggregates, potentially preventing their aggregation and reducing neuroinflammation. These findings highlight the compound's versatility in addressing complex pathophysiological mechanisms across multiple disease domains.

The development of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylpropanoic acid exemplifies the growing importance of structure-based drug design in pharmaceutical innovation. By leveraging the unique properties of the fluorene framework and the functional versatility of the piperidine ring, researchers have created a scaffold with broad therapeutic potential. Ongoing studies are exploring its applications in combination therapies and targeted drug delivery, underscoring its significance in modern medicinal chemistry.

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